6-chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl propionate
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Overview
Description
6-chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl propionate is a chemical compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring This compound is characterized by the presence of a chlorine atom at the 6th position, a keto group at the 3rd position, and a propionate ester group at the 2nd position of the oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl propionate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-chlorophenol with ethyl chloroformate to form the intermediate, which then undergoes cyclization to yield the desired benzoxazine derivative. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, along with stringent control of reaction parameters, is crucial in industrial settings to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoxazines depending on the nucleophile used.
Scientific Research Applications
6-chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl propionate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced polymers and resins with enhanced thermal and mechanical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Mechanism of Action
The mechanism of action of 6-chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl propionate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it can act as an inhibitor of protoporphyrinogen oxidase, an enzyme involved in the biosynthesis of heme, thereby exhibiting herbicidal activity . The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-chloro-3,4-dihydro-2H-1,4-benzoxazine: Similar structure but lacks the propionate ester group.
2-(6-methyl-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid: Contains a methyl group and an acetic acid moiety instead of the propionate ester.
6-chloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Features a dimethyl group and a different substitution pattern.
Uniqueness
6-chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl propionate is unique due to the presence of the propionate ester group, which imparts distinct chemical and physical properties. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable scaffold for various applications .
Properties
Molecular Formula |
C11H10ClNO4 |
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Molecular Weight |
255.65 g/mol |
IUPAC Name |
(6-chloro-3-oxo-4H-1,4-benzoxazin-2-yl) propanoate |
InChI |
InChI=1S/C11H10ClNO4/c1-2-9(14)17-11-10(15)13-7-5-6(12)3-4-8(7)16-11/h3-5,11H,2H2,1H3,(H,13,15) |
InChI Key |
OQCJDGUBWJAIRG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1C(=O)NC2=C(O1)C=CC(=C2)Cl |
Origin of Product |
United States |
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